molecular formula C17H15NO2S2 B2584415 2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide CAS No. 2034611-85-1

2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Cat. No. B2584415
CAS RN: 2034611-85-1
M. Wt: 329.43
InChI Key: JSIOCPDKUAHMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenoxy and thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to make aminothiophene derivatives .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs, such as “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” could be used in the production of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” could be used in the production of OLEDs.

Biological Applications

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” could potentially be used in the development of new drugs with these properties.

Future Directions

Future research could focus on synthesizing “2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide” and studying its properties and potential applications. Given the interest in phenoxy and thiophene derivatives, this compound could have interesting biological effects .

properties

IUPAC Name

2-phenoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-16(11-20-14-5-2-1-3-6-14)18-17(13-8-10-21-12-13)15-7-4-9-22-15/h1-10,12,17H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIOCPDKUAHMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.